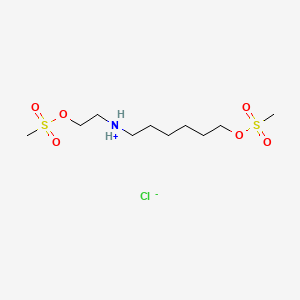

6-((2-Hydroxyethyl)amino)-1-hexanol dimethanesulfonate hydrochloride

Description

Properties

CAS No. |

61556-91-0 |

|---|---|

Molecular Formula |

C10H24ClNO6S2 |

Molecular Weight |

353.9 g/mol |

IUPAC Name |

2-methylsulfonyloxyethyl(6-methylsulfonyloxyhexyl)azanium;chloride |

InChI |

InChI=1S/C10H23NO6S2.ClH/c1-18(12,13)16-9-6-4-3-5-7-11-8-10-17-19(2,14)15;/h11H,3-10H2,1-2H3;1H |

InChI Key |

JBIFHCUWHNDOPZ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCCCCC[NH2+]CCOS(=O)(=O)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Synthesis of the 6-Amino-1-Hexanol Precursor

The synthesis of 6-((2-Hydroxyethyl)amino)-1-hexanol dimethanesulfonate hydrochloride typically begins with the preparation of the key intermediate 6-amino-1-hexanol , which is subsequently functionalized.

Catalytic Amination of 1,6-Hexanediol

A widely reported method involves catalytic amination of 1,6-hexanediol with ammonia and hydrogen under high temperature and pressure, using calcium carbonate as an effective catalyst. The reaction parameters are:

| Parameter | Range | Optimal Conditions |

|---|---|---|

| Temperature | 270–290 °C | 280–285 °C |

| Pressure | 150–180 MPa | 170–175 MPa |

| Reaction Time | 1.5–2 hours | 1.5–2 hours |

| Catalyst | Calcium carbonate | Calcium carbonate |

This method achieves high purity and yield of 6-amino-1-hexanol by promoting selective amination while minimizing side reactions. The catalytic efficiency surpasses that of nickel or iron catalysts traditionally used, which suffer from lower conversion rates and selectivity.

Alternative Synthetic Routes Using Chlorosulfonyl Isocyanate

Another approach involves the reaction of 1,6-hexanediol with chlorosulfonyl isocyanate in toluene, followed by methanol quenching and triethylamine neutralization to yield intermediates that, after subsequent acid treatment and extraction, afford 6-amino-1-hexanol with yields ranging from 60% to 79% and purities above 98%.

Key steps include:

- Cooling reaction mixture to 0–10 °C for controlled addition.

- Stirring at room temperature followed by heating (50–85 °C) for 2 hours.

- Acidic hydrolysis or azeotropic dehydration (using HCl, trifluoroacetic acid, or hydrobromic acid).

- Extraction with tetrahydrofuran and distillation under reduced pressure.

This method offers advantages in terms of milder reaction conditions and fewer safety hazards compared to high-pressure catalytic amination.

Functionalization to this compound

After obtaining 6-amino-1-hexanol, the compound is further functionalized to introduce the 2-hydroxyethyl amino group and the dimethanesulfonate moieties, and to form the hydrochloride salt.

Protection and Coupling Steps

The synthesis involves:

- Protection of amino or hydroxyl groups using protecting groups such as tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent steps.

- Reaction with dimethanesulfonyl chloride or related sulfonate reagents to introduce the dimethanesulfonate groups on both the hydroxy functionalities.

- Coupling with 2-hydroxyethylamine or its derivatives to form the aminoethyl substitution.

These reactions are typically conducted under inert atmosphere (e.g., nitrogen) to prevent oxidation, in solvents such as dichloromethane or N,N-dimethylformamide, with temperature control to optimize yield and purity.

Deprotection and Salt Formation

- Deprotection of Boc or other protecting groups is achieved using acids like trifluoroacetic acid or hydrochloric acid in solvents such as dichloromethane or dioxane at room temperature.

- The final hydrochloride salt is formed by treatment with hydrochloric acid, ensuring the compound is isolated as a stable crystalline salt suitable for storage and further use.

Summary of Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Catalytic amination of 1,6-hexanediol | 1,6-hexanediol, NH3, H2, CaCO3 catalyst, 280–285 °C, 170–175 MPa, 1.5–2 h | Up to 85% (literature) | >98% | High pressure and temperature required |

| Chlorosulfonyl isocyanate route | Chlorosulfonyl isocyanate, toluene, MeOH, triethylamine, acid hydrolysis | 60–79% | >98% | Milder conditions, multi-step |

| Protection (Boc) | Di-tert-butyl dicarbonate, inert atmosphere, DMF or DCM | >90% (typical) | High | Protects amino groups for selective reaction |

| Sulfonation | Dimethanesulfonyl chloride, base (e.g., K2CO3), DMF solvent | 80–90% (typical) | High | Introduces dimethanesulfonate groups |

| Deprotection and salt formation | Trifluoroacetic acid or HCl, DCM or dioxane, room temperature | Quantitative | High | Final step to yield hydrochloride salt |

Detailed Research Outcomes and Analytical Data

- NMR Spectroscopy confirms the structure of intermediates and final product, with characteristic shifts for amino, hydroxyethyl, and sulfonate groups.

- Purity Analysis by HPLC or GC demonstrates >98% purity for the final hydrochloride salt.

- Yield Optimization studies show that controlling temperature and pressure during amination and protecting group strategies during functionalization are critical for maximizing yield.

- Catalyst Efficiency : Calcium carbonate provides a more stable and efficient catalytic system compared to nickel or iron catalysts, reducing by-products and improving economic viability.

- Safety and Scalability : The chlorosulfonyl isocyanate method reduces the need for extreme pressures, offering safer scale-up potential with comparable yields.

Chemical Reactions Analysis

Sulfonation and Esterification

The dimethanesulfonate groups are introduced through sulfonation of hydroxyl groups under controlled conditions:

-

Reagents : Methanesulfonyl chloride or p-toluenesulfonyl chloride in pyridine or dichloromethane (DCM) at 0–5°C .

-

Mechanism : Nucleophilic substitution (SN2) at hydroxyl oxygen, forming stable sulfonate esters.

Example Reaction Scheme :

Amine-Alcohol Coupling

The hydroxyethylamino group participates in nucleophilic substitution or condensation reactions:

-

Conditions : Sodium iodide (activating agent), potassium carbonate (base), and dimethylformamide (DMF) at 70–80°C .

-

Applications : Formation of urea or carbamate derivatives via reaction with isocyanates or chloroformates.

Hydroxyl Group Reactions

-

Etherification : Reaction with alkyl halides (e.g., benzyl bromide) in DMF using NaH as a base .

-

Oxidation : Conversion to ketones or aldehydes using m-chloroperbenzoic acid (mCPBA) in DCM .

Amino Group Reactions

-

Acylation : Treatment with acetyl chloride or trifluoroacetic anhydride in tetrahydrofuran (THF) and triethylamine .

-

Sulfonamide Formation : Reaction with methanesulfonyl chloride (MsCl) to yield sulfonamide derivatives .

Bioconjugation

The sulfonate groups enable conjugation with biomolecules:

-

Reagents : Carbodiimides (e.g., EDC) for activating carboxylate groups.

-

Conditions : Phosphate buffer (pH 7.4) at 25°C.

Reaction Optimization Data

Stability and Side Reactions

-

Hydrolysis : Sulfonate esters hydrolyze under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions .

-

Thermal Decomposition : Degrades above 150°C, releasing methanesulfonic acid and ethylene derivatives.

Mechanistic Insights

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for its role in various biological processes and its potential as a therapeutic agent. Some of the key areas of research include:

- Pharmaceutical Development :

- Rho Kinase Inhibition :

- Cell Proliferation and Migration :

- Neuroprotective Effects :

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Pain Management Trials : In a study evaluating the efficacy of new analgesics, compounds with similar structures to this compound demonstrated significant pain relief without the side effects associated with opioids. These findings support further exploration of this compound in pain management .

- Vascular Health Studies : Research involving Rho kinase inhibitors has shown promising results in managing vascular health issues, including hypertension and related cardiovascular diseases. The inhibition of Rho kinase pathways has been linked to improved endothelial function and reduced vascular stiffness .

Mechanism of Action

The mechanism of action of 6-((2-Hydroxyethyl)amino)-1-hexanol dimethanesulfonate hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyethyl and amino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting their function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify other molecules and influence biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key functional groups include:

- Hexanol backbone: Provides lipophilicity, influencing membrane permeability.

- (2-Hydroxyethyl)amino group: Enhances hydrophilicity and hydrogen-bonding capacity.

- Dual counterions (HCl and methanesulfonate) : Uncommon in pharmaceuticals; may optimize solubility across varying pH conditions.

Table 1: Structural Comparison with Analogs

Pharmacokinetic and Physicochemical Properties

- Dual Counterion Impact: The combination of HCl and methanesulfonate may improve solubility compared to analogs with single counterions (e.g., Bendamustine HCl). Methanesulfonate salts are known for high thermal stability, which could benefit formulation processes .

- Hydroxyethylamino Group: Shared with Betapace-d6 and Bendamustine, this group enhances water solubility. However, the target compound’s single hydroxyethyl group contrasts with Bendamustine’s bis-substituted analog, which may reduce steric hindrance and increase metabolic stability .

Biological Activity

6-((2-Hydroxyethyl)amino)-1-hexanol dimethanesulfonate hydrochloride is a compound with significant potential in pharmaceutical applications, particularly due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- SMILES Notation : CS(=O)(=O)OCCCCCCNCCOS(=O)(=O)C

- InChIKey : NAPFRZLPNJRIML-UHFFFAOYSA-N

The compound features a hydroxyl group and an amino group, which contribute to its reactivity and interaction with biological systems.

Research indicates that compounds similar to this compound can act as inhibitors of Rho kinase, an enzyme involved in various cellular processes, including smooth muscle contraction and cell proliferation. Inhibition of this enzyme may have therapeutic implications for conditions such as hypertension and urinary incontinence .

Pharmacological Effects

- Smooth Muscle Relaxation : The compound's ability to inhibit Rho kinase suggests it may help relax smooth muscle tissues, potentially aiding in the treatment of conditions like bladder dysfunction .

- Antiproliferative Properties : By inhibiting cell proliferation, the compound may also have applications in cancer therapy, targeting hyperproliferative diseases .

- Neuroprotective Effects : Preliminary studies suggest that similar compounds may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems .

Case Studies and Research Findings

While specific literature on this compound is limited, related compounds have been studied extensively:

Toxicological Data

Currently, there is no comprehensive toxicological data available specifically for this compound. However, related compounds have undergone various toxicity assessments:

- Short-term Repeated Dose Toxicity Tests : These studies typically assess the safety profile of new compounds in rodent models, focusing on potential adverse effects at different dosage levels .

Applications in Pharmaceutical Development

The unique properties of this compound make it a valuable candidate for further research in drug development:

- Drug Formulation : Its chemical structure allows it to be used as a building block for synthesizing various pharmaceuticals.

- Bioconjugation : The compound can be utilized in bioconjugation techniques to enhance the delivery of therapeutic agents to target sites within the body .

- Polymer Science : It may also serve as a monomer or chain extender in polymer production, contributing to materials with enhanced mechanical properties .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 6-((2-Hydroxyethyl)amino)-1-hexanol dimethanesulfonate hydrochloride?

Answer:

The compound is synthesized via multi-step reactions involving hydroxylation, amination, and sulfonation. A typical protocol involves:

- Step 1 : Reacting 1,6-hexanediol with 2-hydroxyethylamine under acidic conditions to form the intermediate 6-((2-hydroxyethyl)amino)-1-hexanol.

- Step 2 : Methanesulfonic acid esterification using methanesulfonyl chloride in anhydrous dichloromethane, followed by purification via recrystallization .

- Characterization :

Basic: How can researchers determine the compound’s physicochemical properties (e.g., solubility, stability)?

Answer:

- Solubility : Perform shake-flask experiments in water, DMSO, and ethanol at 25°C. Centrifuge and quantify via UV-Vis spectroscopy (λ = 220–250 nm) .

- Stability : Conduct accelerated stability studies under varying pH (2–9) and temperatures (4–40°C) for 30 days. Monitor degradation via HPLC and mass spectrometry .

Basic: What are the standard protocols for evaluating its acute toxicity in preclinical models?

Answer:

- In vitro : Use MTT assays on HepG2 or HEK293 cells at 1–100 µM for 24–48 hours to assess cytotoxicity .

- In vivo : Follow OECD Guideline 423 for acute oral toxicity in rodents. Administer 300–2000 mg/kg and monitor mortality, organ weight, and histopathology .

Advanced: How can researchers optimize reaction yields while minimizing byproducts during synthesis?

Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance methanesulfonate esterification efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF vs. dichloromethane) to reduce hydrolysis .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted diol) and adjust stoichiometry (1:2.5 molar ratio of diol to methanesulfonyl chloride) .

Advanced: What mechanistic approaches are used to study its interactions with biological targets?

Answer:

- Molecular Docking : Simulate binding to receptors (e.g., G-protein-coupled receptors) using AutoDock Vina and validate with SPR (surface plasmon resonance) .

- Metabolomic Profiling : Incubate with liver microsomes and analyze metabolites via UPLC-QTOF-MS to identify hydroxylation or sulfonation pathways .

Advanced: How can analytical challenges (e.g., co-elution in HPLC) be resolved?

Answer:

- Column Selection : Use a Zorbax Eclipse Plus C18 column (3.5 µm, 150 mm × 4.6 mm) with gradient elution (0.1% TFA in water/acetonitrile) to separate polar byproducts .

- Mass Spectrometry Coupling : Employ LC-ESI-MS to distinguish isomers via fragmentation patterns (e.g., m/z 285.81 for the parent ion) .

Advanced: What are the compound’s stability profiles under varying storage conditions?

Answer:

- Thermal Stability : Store lyophilized powder at -20°C; avoid >25°C to prevent methanesulfonate group hydrolysis .

- Light Sensitivity : Protect from UV exposure by using amber vials, as photodegradation products show λmax at 320 nm .

Advanced: How should contradictory toxicity data from in vitro vs. in vivo studies be reconciled?

Answer:

- Species-Specific Metabolism : Compare hepatic S9 fractions from humans and rodents to identify differential metabolite activation .

- Dose Escalation Studies : Adjust in vitro concentrations to match in vivo pharmacokinetic parameters (e.g., Cmax and AUC) .

Advanced: What regulatory guidelines apply to its use in biomedical research?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.